4-Fluoro-3-nitrobenzoic acid
Overview
Description
4-Fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is derived from benzoic acid and contains both a fluoro substituent at the 4-position and a nitro substituent at the 3-position . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and fluorescent dyes .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-nitrobenzoic acid is the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in nerve function, as they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . The fluoride substituent on the compound favors this interaction, while the nitro group can be reduced to an amine, acting as a nucleophile . This interaction results in changes to the structure and function of the target enzymes, potentially inhibiting their activity .
Biochemical Pathways
The action of this compound affects the cholinergic pathway , which involves the transmission of nerve impulses through acetylcholine . By inhibiting AChE and BChE, the compound could potentially disrupt this pathway, leading to an accumulation of acetylcholine and prolonged signal transmission.
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body
Result of Action
The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels, affecting nerve signal transmission . This could potentially have therapeutic applications, such as in the treatment of neurodegenerative diseases where acetylcholine levels are often low.
Biochemical Analysis
Biochemical Properties
The functional groups in 4-Fluoro-3-nitrobenzoic acid possess different reactivities. The carboxylic acid reacts with alcohols to form esters. The fluoride substituent favors nucleophilic aromatic substitution, while the nitro group can be reduced to an amine as a nucleophile
Molecular Mechanism
The nitro group in nitro compounds like this compound is a hybrid of two equivalent resonance structures, which may influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Another method involves the oxidation of 4-fluoro-3-nitrotoluene using an oxidizing agent such as potassium permanganate or chromic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput . The process typically includes the nitration of 4-fluorobenzoic acid followed by purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Nucleophilic Aromatic Substitution: Sodium hydroxide, amines or thiols, dimethyl sulfoxide as solvent.
Esterification: Methanol or ethanol, sulfuric acid as catalyst.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzoic acid.
Nucleophilic Aromatic Substitution: 4-Amino-3-nitrobenzoic acid derivatives.
Esterification: Methyl 4-fluoro-3-nitrobenzoate.
Scientific Research Applications
4-Fluoro-3-nitrobenzoic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the fluoro group, reducing its reactivity towards nucleophilic aromatic substitution.
4-Chloro-3-nitrobenzoic acid: Contains a chloro substituent instead of a fluoro group, which affects its reactivity and the types of derivatives that can be formed.
The presence of both the fluoro and nitro groups in this compound makes it a unique and versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJWTAQWPVBIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196465 | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-71-4 | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 453-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10311 | |
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Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XU69FAU2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Fluoro-3-nitrobenzoic acid used in the synthesis of heterocyclic compounds?
A1: 4F3NB serves as a crucial starting material for synthesizing various heterocyclic compounds, including benzimidazoles, benzothiazoles, and benzopiperazinones. [, , , , , , , , , , , , , , , , , , , ] The fluorine and nitro substituents on the aromatic ring provide opportunities for selective chemical modifications.
Q2: Can you elaborate on the typical synthetic routes involving this compound?
A2: Common synthetic strategies include:
- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in 4F3NB is susceptible to SNAr reactions with various nucleophiles like amines and thiols. [, , , , , , , , , , , , , , , , , , , ] This step often introduces the first point of diversity in the target molecule.
- Nitro Group Reduction: The nitro group is typically reduced to an amine using methods like tin(II) chloride or catalytic hydrogenation. [, , , , , , , , , , , , , , , , , , , ] This transformation is crucial for subsequent cyclization reactions.
- Cyclization Reactions: The resulting diamine intermediate can undergo various cyclization reactions, forming the core heterocyclic structure. [, , , , , , , , , , , , , , , , , , , ] Examples include reactions with carbonyl compounds, thiocarbonyldiimidazole, or cyanogen bromide.
- Further Functionalization: The synthesized heterocycles can be further modified through alkylation, acylation, or other reactions to introduce additional diversity and optimize their properties. [, , , , , , , , , , , , , , , , , , , ]
Q3: What role does this compound play in combinatorial chemistry and drug discovery?
A3: 4F3NB is a valuable building block in combinatorial chemistry and drug discovery due to its synthetic versatility. It facilitates the creation of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. [, , , , , ]
Q4: Has this compound been explored in the development of biologically active compounds?
A4: Yes, research utilizing 4F3NB has led to the synthesis of compounds exhibiting a range of biological activities. These include:
- Antitumor Agents: Benzimidazole derivatives synthesized from 4F3NB have shown potent antitumor activity against various cancer cell lines. []
- Antimycobacterial Agents: Novel benzimidazole derivatives synthesized from 4F3NB have demonstrated significant antimycobacterial activity, including activity against drug-resistant strains of Mycobacterium tuberculosis. []
- NK3 Receptor Antagonists: DNA-encoded benzimidazole libraries synthesized using 4F3NB have yielded potent and specific antagonists of the NK3 receptor. []
Q5: How does the structure of this compound contribute to its reactivity and applications?
A5:
- Fluorine Atom: The fluorine atom, being highly electronegative, increases the electrophilicity of the adjacent carbon, making it more susceptible to SNAr reactions. This allows for the introduction of diverse substituents at this position. [, , , , , , , , , , , , , , , , , , , ]
- Nitro Group: The nitro group can be readily reduced to an amine, a key functional group for cyclization reactions and further derivatization. It also influences the reactivity of the aromatic ring, directing the SNAr reactions. [, , , , , , , , , , , , , , , , , , , ]
- Carboxylic Acid Group: This group serves as an anchoring point for solid-phase synthesis and can be further functionalized to form amides, esters, or other derivatives. [, , , ]
Q6: Can this compound be used in the synthesis of co-crystals?
A6: Yes, 4F3NB has been successfully used as a co-former in the preparation of theophylline co-crystals. [, ] These co-crystals have been investigated for their potential to modify the physicochemical properties of theophylline, such as solubility and mechanical behavior.
Q7: What are the spectroscopic characteristics of this compound?
A7: 4F3NB is typically characterized using various spectroscopic techniques, including:
Q8: Are there any studies on the mechanical properties of materials containing this compound?
A8: Research has shown that the mechanical properties of theophylline co-crystals, specifically with 4F3NB, are influenced by the crystal packing and interaction topology. [, ] Co-crystals with a 2D layered structure, like those formed with 4F3NB, exhibited improved tabletability compared to pure theophylline.
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